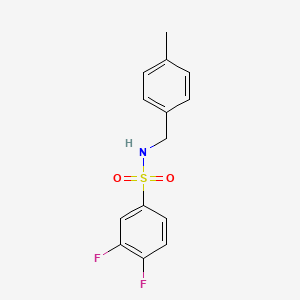

3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPVVMZLWZQPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3,4 Difluoro N 4 Methylbenzyl Benzenesulfonamide and Analogues

Targeted Synthesis of Fluorinated Benzenesulfonamides

The synthesis of 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide requires the specific preparation of its fluorinated and N-substituted precursors.

The key fluorinated intermediate for the target molecule is 3,4-difluorobenzenesulfonyl chloride. chemicalbook.comsigmaaldrich.com The synthesis of this precursor can be achieved through several methods. A common route involves a Sandmeyer-type reaction starting from 3,4-difluoroaniline. nih.gov In this process, the aniline (B41778) is first diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. nih.gov

Alternative strategies for introducing fluorine into aromatic rings include electrophilic fluorination or halogen exchange (halex) reactions. google.comgoogle.com Electrophilic fluorination can be performed using reagents like NF4BF4 on a benzene (B151609) ring. google.comdtic.mil Halogen exchange methods, while often requiring activated aromatic systems, can replace other halogens with fluorine using sources like potassium fluoride (B91410), sometimes facilitated by a phase-transfer catalyst. google.comrsc.org For instance, a process for preparing fluorinated benzene sulfonyl fluorides involves heating a corresponding benzene sulfonyl fluoride precursor with an alkali metal fluoride. google.com A synthetic route to the analogous 2,6-difluorobenzenesulfonyl chloride starts with 1,3-difluorobenzene, which is first lithiated, then treated with sulfur dioxide, and finally with N-chlorosuccinimide (NCS) to form the sulfonyl chloride. chemicalbook.com

The second required precursor is 4-methylbenzylamine. cymitquimica.com This compound is a commercially available primary amine characterized by a methyl group on the phenyl ring. chemicalbook.comlobachemie.com It is a colorless to pale yellow liquid that serves as a versatile building block in organic synthesis. cymitquimica.com Its synthesis can be achieved through various standard organic transformations. Common methods include the reduction of 4-methylbenzonitrile or the reductive amination of 4-methylbenzaldehyde. A patented method for a related compound involves the reduction of a nitrated precursor using a Raney nickel catalyst to obtain the final amino-benzylamine product. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final sulfonamide product. Key variables include the choice of catalyst, solvent, base, and temperature.

In traditional sulfonamide synthesis, the selection of the base and solvent is critical. While pyridine (B92270) is a common choice, an environmentally benign method using aqueous potassium carbonate in a biphasic tetrahydrofuran (B95107) (THF) system has been shown to increase reaction rates and yields while simplifying the workup. nih.goveurjchem.com Solvents such as dichloromethane, dioxane, or dimethylformamide (DMF) are also frequently used. nih.govgoogle.com The reaction temperature can range from 0 °C to room temperature or higher, depending on the reactivity of the specific amine and sulfonyl chloride. cbijournal.comgoogle.com

More advanced catalytic systems have also been developed. For example, a dual copper and visible-light-mediated S(O)2–N coupling reaction between sulfinic acids and aryl azides has been optimized. nih.govresearchgate.net The optimization of this specific reaction showed that the choice of copper salt and photocatalyst significantly impacts the outcome.

| Entry | Photocatalyst | Copper Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ir(ppy)3 | CuCl | DMF | 12 |

| 2 | Ir(ppy)3 | CuBr | DMF | 15 |

| 3 | Ir(ppy)3 | CuI | DMF | 40 |

| 4 | Ir(ppy)3 | CuCN | DMF | 61 |

| 5 | Ir(ppy)3 | CuCN | CH3CN | 91 |

| 6 | 4CzIPN | CuCN | CH3CN | 85 |

| 7 | - | CuCN | CH3CN | N.D. |

| 8 | Ir(ppy)3 | - | CH3CN | Trace |

Table 1. Optimization of reaction conditions for a photocatalytic sulfonamide synthesis. Data adapted from a study on S(O)2–N coupling. nih.govresearchgate.net Conditions: Reactions were run with aryl azide (B81097) and phenylsulfinic acid derivative, photocatalyst (1.0 mol%), copper source (10 mol%) in the specified solvent, irradiated by blue LEDs at room temperature for 24 h. N.D. = Not Detected.

As shown in the table, switching the solvent from DMF to acetonitrile (B52724) (CH3CN) and using CuCN as the copper source with an Iridium-based photocatalyst (Ir(ppy)3) dramatically increased the yield from 12% to 91%. nih.gov Control experiments confirmed that both the photocatalyst and the copper source were essential for achieving high conversion. nih.gov Such findings highlight the importance of systematic screening of reaction parameters to develop efficient and high-yielding synthetic protocols.

Chromatographic and Spectroscopic Methods for Academic Synthesis Characterization

The characterization of synthesized this compound and its analogues is crucial to confirm the identity, purity, and structure of the compounds. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. These methods provide detailed information about the molecular structure and the presence of any impurities.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized sulfonamides. researchgate.netnih.govmdpi.com A reversed-phase HPLC method is commonly utilized, often with a C18 column. mdpi.com The mobile phase typically consists of a mixture of an aqueous component, such as water with a modifier like formic acid or acetic acid, and an organic solvent, such as acetonitrile or methanol. researchgate.netmdpi.com Gradient elution is frequently employed to achieve optimal separation of the target compound from starting materials, reagents, and byproducts. nih.gov Detection is commonly performed using a UV detector, often at a wavelength around 254 nm or 265 nm, where the aromatic rings of the benzenesulfonamide (B165840) moiety exhibit strong absorbance. researchgate.net The retention time of the compound under specific chromatographic conditions serves as a key identifier, and the peak area is proportional to its concentration, allowing for purity assessment.

Thin-Layer Chromatography (TLC) is another valuable chromatographic method for monitoring the progress of the synthesis reaction and for preliminary purity checks. usda.gov A silica (B1680970) gel plate is typically used as the stationary phase, and the mobile phase is a solvent system that provides good separation of the spots corresponding to the starting materials, product, and any impurities. usda.gov Visualization of the spots can be achieved under UV light, and the retention factor (Rf) value is calculated to characterize the compound's mobility in a given solvent system. usda.gov

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of the synthesized compound, which provides strong evidence for its identity. nih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the analyte. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information by analyzing the fragmentation pattern. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of this compound.

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the difluorophenyl and methylbenzyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the methyl (-CH₃) protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assign them to specific protons in the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal in the spectrum.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. It would show signals corresponding to the two fluorine atoms on the benzenesulfonamide ring, and their chemical shifts and coupling constants would confirm their positions at the 3 and 4 positions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the N-H stretching of the sulfonamide (if not fully substituted), and the C-F stretching of the fluoroaromatic ring.

The following table summarizes the expected analytical data for the characterization of this compound based on the analysis of similar sulfonamide structures. nsf.govnih.govrsc.org

| Technique | Expected Observations |

| HPLC | A single major peak indicating high purity. |

| ¹H NMR | Signals corresponding to aromatic, methylene, and methyl protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms, confirming their positions on the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| IR Spec. | Characteristic absorption bands for S=O, N-H (if present), and C-F functional groups. |

Elucidation of Molecular Interactions and Mechanisms of Action for 3,4 Difluoro N 4 Methylbenzyl Benzenesulfonamide and Analogues

Enzyme Inhibition Studies and Target Identification

Aldose Reductase Inhibition

The benzenesulfonamide (B165840) scaffold is a key structural feature in the design of aldose reductase inhibitors (ARIs). nih.gov Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, the excessive accumulation of sorbitol contributes to the pathogenesis of diabetic complications. researchgate.net

Research into benzenesulfonamide derivatives has demonstrated their potential as effective ARIs. In many designs, the difluorophenolic group serves as a bioisosteric replacement for a carboxylic acid functionality, a common feature in older ARIs. nih.govnih.gov This substitution can lead to compounds with significant inhibitory activity. For instance, studies on a series of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides showed that these compounds exhibited higher in vitro aldose reductase inhibitory activity compared to their corresponding N-benzenesulfonylglycine predecessors. nih.gov The introduction of specific substituents on the benzenesulfonamide structure can further enhance potency. A notable example is the introduction of a 4-bromo-2-fluorobenzyl group, which resulted in a compound with a submicromolar inhibitory profile. nih.gov

| Compound Analogue Structure | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Phenylsulfonamidodifluorophenol with 4-bromo-2-fluorobenzyl group | Aldose Reductase | Submicromolar (< 1 µM) nih.gov |

| Various substituted benzenesulfonamides | Aldose Reductase | < 100 µM nih.gov |

| N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide | Aldose Reductase | Higher than N-benzenesulfonylglycine derivatives nih.gov |

Voltage-Gated Sodium Channel Modulation (e.g., Nav1.1, Nav1.6)

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells. mdpi.com The Nav1.1 and Nav1.6 isoforms, encoded by the SCN1A and SCN8A genes respectively, are predominantly expressed in the central nervous system. epfl.chaesnet.org Nav1.1 is crucial for the function of inhibitory interneurons, while Nav1.6 is highly concentrated in the axon initial segment of excitatory neurons, where it plays a critical role in initiating the action potential. mdpi.comepfl.chaesnet.org

Modulation of these channels can significantly impact neuronal excitability. For example, inhibition of Nav1.6 is believed to be a primary driver of efficacy for certain anti-epileptic drugs. aesnet.org The structure of Nav channels consists of a single large alpha subunit with four homologous domains (DI-DIV), which form the ion-conducting pore and voltage-sensing machinery. epfl.ch While direct studies linking 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide specifically to Nav1.1 and Nav1.6 are not extensively detailed in the literature, the sulfonamide moiety is a known pharmacophore in various ion channel modulators. The interaction of such compounds with the channel can alter its gating properties, such as activation and inactivation, thereby regulating the flow of sodium ions and controlling neuronal firing rates. mdpi.comnih.gov

Perforin (B1180081) Inhibition

Perforin is a pore-forming glycoprotein (B1211001) utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells, such as virus-infected or tumor cells. nih.govnih.gov Inappropriate perforin activity, however, is implicated in autoimmune conditions and allograft rejection. nih.gov Therefore, inhibitors of perforin represent a highly selective strategy for immunosuppressive therapy. nih.gov

Aryl- and benzenesulphonamides have been identified as a promising class of perforin inhibitors. nih.govnih.gov High-throughput screening and subsequent structure-activity relationship (SAR) studies have led to the identification of potent compounds from this series that inhibit the lytic action of perforin. nih.gov These compounds function by preventing the perforin-mediated lysis of target cells, a critical step for the entry of pro-apoptotic granzymes that trigger cell death. nih.gov Research has focused on optimizing the potency of these sulphonamides against both recombinant perforin and perforin secreted by NK cells in vitro. nih.gov

| Compound Analogue Structure | Assay | Inhibitory Concentration (IC50) |

|---|---|---|

| Pyridyl-3-amine based 2,4-difluorobenzenesulphonamide | Jurkat cell lysis | 1.17 µM researchgate.net |

| N-substituted benzenesulphonamide (Compound 1) | Recombinant perforin-induced lysis | Potent inhibitor nih.gov |

Dopamine (B1211576) Receptor Antagonism (D4R)

The dopamine D4 receptor (D4R) is a G-protein coupled receptor highly expressed in the cortico-basal ganglia network of the brain. chemrxiv.orgchemrxiv.org Its unique distribution suggests a specialized role in modulating neural circuits involved in cognition and motor control, making it a target for various neurological and psychiatric conditions. nih.gov

Recent medicinal chemistry efforts have identified novel antagonists with high affinity and selectivity for the D4 receptor. chemrxiv.orgmdpi.com Within this research, compounds featuring a difluorobenzyl or difluorophenyl moiety have demonstrated significant activity. For example, in a series of benzyloxy piperidine-based analogues, the introduction of a 3,4-difluorobenzyl group resulted in a compound with a high binding affinity (Ki = 169 nM) for the D4 receptor, while maintaining selectivity against other dopamine receptor subtypes. chemrxiv.org Similarly, in a different scaffold, a 3,4-difluoro-substituted compound showed modest D4R binding. chemrxiv.org These findings underscore the importance of the difluoro-substitution pattern for achieving potent D4 receptor antagonism.

| Compound Analogue Scaffold | Substituent | Binding Affinity (Ki) |

|---|---|---|

| Benzyloxy piperidine | 3,4-Difluorobenzyl | 169 nM chemrxiv.org |

| Benzyloxy piperidine | 3-Fluorobenzyl | 205.9 nM chemrxiv.org |

| 4,4-Difluoropiperidine ether | 3,4-Difluoro | 140 – 320 nM chemrxiv.org |

| Benzyloxy piperidine | 4-Methylbenzyl | 241 nM chemrxiv.org |

Molecular Basis of Biological Activities

Ligand-Target Binding Kinetics and Thermodynamics

The biological effect of a compound is intimately linked to the kinetics and thermodynamics of its interaction with the target protein. Binding kinetics are described by the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the binding affinity (K_D). A slow k_off, for instance, can lead to a longer duration of action at the target.

Thermodynamic parameters provide insight into the forces driving the binding event. The Gibbs free energy of binding (ΔG) indicates the spontaneity of the interaction, while the enthalpy (ΔH) and entropy (ΔS) changes reveal whether the binding is driven by favorable bond formations (e.g., hydrogen bonds, van der Waals interactions) or by solvent reorganization and increased conformational freedom. While specific kinetic and thermodynamic data for this compound with its various targets are not detailed in the available literature, these parameters are fundamental to understanding its mechanism. The difluoro substitutions on the benzene (B151609) ring, for example, can significantly alter the electronic properties and conformational preferences of the molecule, thereby influencing the enthalpic and entropic contributions to binding at its target sites.

Allosteric Modulation Mechanisms

Allosteric modulation occurs when a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the receptor, which in turn modulates the binding or signaling efficacy of the orthosteric ligand. nih.govnih.gov This mechanism allows for a more nuanced regulation of receptor activity compared to direct competitive antagonism or agonism.

Receptors such as GPCRs (like the D4 receptor) and ion channels (like Nav channels) are well-known to possess allosteric sites. nih.govnih.gov An allosteric modulator can increase (positive allosteric modulator, PAM) or decrease (negative allosteric modulator, NAM) the affinity of the endogenous ligand, or it can alter the maximal response to the endogenous ligand. The molecular basis for this "probe dependence" often lies in the stabilization of different receptor conformations. nih.gov For the benzenesulfonamide analogues, it is plausible that their interactions with targets like the D4 receptor or sodium channels could involve allosteric mechanisms. For example, binding to an extracellular vestibule or a transmembrane domain away from the primary binding pocket could stabilize an inactive conformation of the receptor, effectively antagonizing its function without directly competing with the endogenous ligand. nih.gov Uncovering such mechanisms requires advanced structural and biophysical studies, such as cryogenic electron microscopy (cryoEM) and molecular dynamics simulations, to reveal the precise binding sites and the resulting conformational shifts. nih.gov

Hydrogen Bonding Networks and Intermolecular Interactions in Protein Binding

The interaction of this compound and its analogues with protein targets is significantly influenced by the formation of hydrogen bonding networks and other intermolecular forces. The sulfonamide group is a cornerstone of these interactions, acting as both a hydrogen bond donor and acceptor. The nitrogen atom of the sulfonamide moiety can donate a hydrogen bond, while the two oxygen atoms are potent hydrogen bond acceptors. This allows for a network of interactions with amino acid residues in a protein's binding pocket.

In many protein-ligand complexes involving sulfonamides, the oxygen atoms of the sulfonamide group form highly conserved hydrogen bonds with the protein backbone or specific amino acid side chains. For instance, studies on various sulfonamide-containing ligands have shown that these oxygens can interact with the amide protons of the protein backbone. Furthermore, the sulfonamide nitrogen can form a crucial hydrogen bond with backbone carbonyl oxygens or with the side chains of residues such as aspartate, glutamate, or asparagine. These interactions are critical for the stable binding and orientation of the ligand within the active site.

The interplay of these various intermolecular forces—hydrogen bonds, π-π stacking, and hydrophobic interactions—creates a complex and dynamic network that dictates the binding affinity and selectivity of this compound and its analogues for their protein targets.

Role of Fluorine in Enhancing Binding Affinity and Specificity

The introduction of fluorine atoms into a ligand is a widely used strategy in medicinal chemistry to modulate its physicochemical properties and enhance its binding affinity and specificity for a target protein. nih.govtandfonline.com In the case of this compound, the two fluorine atoms on the benzenesulfonamide ring play a multifaceted role in its interaction with protein targets.

One of the primary contributions of fluorine is its ability to form favorable intermolecular interactions. Although the C-F bond is generally considered a weak hydrogen bond acceptor, it can participate in electrostatic interactions with electron-deficient groups within the protein binding site. These can include interactions with backbone amides or the side chains of polar amino acids. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can lead to favorable dipole-dipole or dipole-induced dipole interactions with the protein. brandeis.edu

The electron-withdrawing nature of fluorine also has a significant impact on the electronic properties of the benzenesulfonamide ring. This can alter the acidity of the sulfonamide N-H proton, potentially strengthening its hydrogen bonding interactions with the protein. By modifying the electronic distribution of the aromatic ring, fluorine can also influence the strength of π-π stacking and other aromatic interactions.

Finally, the substitution of hydrogen with fluorine can enhance binding by displacing water molecules from the binding site. Fluorine is more hydrophobic than hydrogen, and its presence can lead to a more favorable desolvation energy upon binding, contributing to a higher binding affinity. The strategic placement of fluorine atoms, as seen in the 3,4-difluoro substitution pattern, can therefore be a critical determinant of the potency and selectivity of these benzenesulfonamide-based inhibitors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluoro-Substitution Pattern on Biological Activity and Selectivity

The presence and position of fluorine atoms on the benzenesulfonamide (B165840) ring are critical determinants of the molecule's biological profile. Fluorination is a common strategy in medicinal chemistry used to modulate various properties, including metabolic stability, binding affinity, and membrane permeability. nih.gov

The specific 3,4-difluoro arrangement on the phenyl ring of the benzenesulfonamide moiety is crucial for its activity. The position of halogen substituents can dramatically alter the inhibitory potency of benzenesulfonamide derivatives. Research on related compounds has shown that moving substituents around the ring leads to significant variations in biological effect. For instance, studies on analogous benzenesulfonamides designed as anti-influenza agents demonstrated that the introduction of fluorine or chlorine atoms could increase inhibitory potency by 3 to 5 times compared to the non-halogenated parent compound. nih.gov

The precise location of the two fluorine atoms in 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide influences the electronic distribution and steric profile of the ring, which in turn affects how the molecule fits into and interacts with a target binding site. Different positional isomers (e.g., 2,3-difluoro, 2,4-difluoro, 3,5-difluoro) would present distinct electrostatic surfaces and shapes, leading to different binding affinities and selectivities. Studies on fluorinated benzenesulfonamides binding to carbonic anhydrase have suggested that fluorination is particularly advantageous in specific positions, and a higher degree of fluorination does not always correlate with higher affinity. nih.govnih.gov

Table 1: Hypothetical Impact of Fluorine Positional Isomerism on Activity This table illustrates the generally observed principles of how fluorine placement can affect biological activity in benzenesulfonamide analogs.

| Fluorine Position | Expected Impact on Activity (Relative to Non-fluorinated) | Rationale |

| 3,4-difluoro | Potentially High | Creates a distinct electronic vector and dipole moment, influencing key binding interactions. |

| 2,4-difluoro | Variable | Ortho-fluorine can influence the conformation of the sulfonamide group through steric or electronic effects. |

| 2,5-difluoro | Variable | The combined electronic withdrawals and steric profile differ significantly from the 3,4-pattern. |

| 3,5-difluoro | Potentially High | Symmetrical substitution pattern alters the ring's quadrupole moment, potentially enhancing π-system interactions. |

Influence of Fluorine on Electronic and Steric Properties

Fluorine is the most electronegative element, and its incorporation into the benzenesulfonamide ring has profound electronic effects. The two fluorine atoms at the C3 and C4 positions act as strong electron-withdrawing groups, which lowers the pKa of the sulfonamide NH group, potentially enhancing its ability to act as a hydrogen bond donor. researchgate.net This electronic perturbation also alters the quadrupole moment of the aromatic ring, which can change its interactions with aromatic residues in a protein binding pocket, such as π-stacking or π-cation interactions. nih.govharvard.edu

From a steric perspective, fluorine has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å). Therefore, its introduction does not significantly increase the size of the molecule but does alter the local surface topography and lipophilicity. This subtle change can improve binding by displacing water molecules from a binding site or by forming favorable contacts with the target protein. researchgate.net

Role of the N-(4-Methylbenzyl) Moiety in Target Recognition

The N-(4-methylbenzyl) group is not merely a passive component; it plays an active role in molecular recognition, anchoring the ligand into a specific region of the target's binding pocket.

The choice of substituent on this ring can fine-tune the compound's properties. For example, replacing the methyl group with a hydrogen atom would reduce lipophilicity, while substituting it with a larger or more polar group (e.g., methoxy, chloro) would alter both the steric fit and the electronic nature of the ring, thereby impacting binding affinity and selectivity. taylorandfrancis.com

Table 2: Influence of Para-Substituents on the Benzyl (B1604629) Moiety This table outlines the expected effects of modifying the para-substituent on the benzyl ring, based on general SAR principles.

| Para-Substituent (R) | Property Modified | Potential Impact on Target Interaction |

| -CH₃ (Methyl) | Lipophilicity, Size | Fills small hydrophobic pockets, favorable van der Waals contacts. |

| -H (Hydrogen) | Baseline | May result in a loss of specific hydrophobic interactions. |

| -Cl (Chloro) | Lipophilicity, Electronics | Can form halogen bonds and alters ring electronics. |

| -OCH₃ (Methoxy) | Polarity, H-bond acceptor | Can introduce hydrogen bonding capability but adds steric bulk. |

Conformational Flexibility and Rotational Barriers Around the Sulfonamide Linker

The orientation of the sulfonyl group relative to the benzene (B151609) ring can be influenced by adjacent substituents. mdpi.com Similarly, the N-benzyl group can rotate, allowing the 4-methylphenyl ring to explore different spatial positions to optimize its interactions within the binding site. However, high rotational barriers could impose an energetic penalty for achieving the bioactive conformation. The flexibility of the linker is therefore a critical factor in the molecule's ability to adapt to the specific topology of a target's active site. researchgate.netrsc.org

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are often used to correlate the physicochemical properties of molecules, known as molecular descriptors, with their biological activity. nih.gov For benzenesulfonamide derivatives, key descriptors often include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes and interact with polar residues. It is calculated based on the surface contributions of polar atoms (typically oxygen and nitrogen). For sulfonamides, the SO₂NH group is the primary contributor to TPSA. nih.gov

Hydrogen Bond Donors/Acceptors (HBD/HBA): The sulfonamide group contains one hydrogen bond donor (the NH proton) and two hydrogen bond acceptors (the sulfonyl oxygens), which are critical for forming directed interactions with a biological target. nih.gov

By analyzing these descriptors for a series of related compounds, researchers can build predictive models that guide the design of new analogs with improved potency and selectivity. researchgate.net

Table 3: Calculated Molecular Descriptors for this compound Note: These values are estimations from computational models and may vary slightly between different software.

| Molecular Descriptor | Calculated Value | Significance |

| Molecular Formula | C₁₄H₁₃F₂NO₂S | - |

| Molecular Weight | 313.32 g/mol | Influences diffusion and fits within typical "drug-like" chemical space. |

| XLogP3 | 3.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The sulfonamide N-H group is a key interaction point. |

| Hydrogen Bond Acceptors | 2 | The two sulfonyl oxygens can accept hydrogen bonds. |

| TPSA | 54.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Design Principles for Optimized Benzenesulfonamide Derivatives

The optimization of benzenesulfonamide derivatives is a multiparameter process aimed at enhancing potency, metabolic stability, and other desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The core strategy often involves modifying specific regions of the molecule to improve interactions with the target protein while optimizing physicochemical characteristics like lipophilicity (cLogP) and the topological polar surface area (tPSA) to improve permeability and aqueous solubility. nih.gov

A common approach in the design of benzenesulfonamide-based inhibitors is the "tail approach," where the sulfonamide group acts as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs), while the substituted phenyl ring and the N-linked "tail" are modified to extend into different regions of the enzyme's active site to achieve potency and selectivity. researchgate.netnih.gov

Key design considerations include:

Aromatic Ring Substitution: Modifications to the benzene ring of the sulfonamide core significantly impact binding affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide moiety and introduce new interactions with the target. rsc.org

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres is a common strategy to improve metabolic stability or other properties without losing potency. For instance, a metabolically liable ester group might be replaced with a more stable oxadiazole ring to maintain similar hydrogen-bonding interactions. nih.gov

Research Findings on Structural Modifications

Detailed research into various classes of benzenesulfonamide derivatives has yielded specific design principles. For instance, in the development of carbonic anhydrase IX (CA IX) inhibitors for anticancer applications, SAR studies have revealed important trends. rsc.orgrsc.org

It was observed that di- and poly-substitution on the phenyl ring are generally more advantageous for activity against CA IX than monosubstitution. rsc.org Furthermore, the nature of the substituent plays a critical role. The incorporation of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) was found to be more beneficial for inhibitory activity towards CA IX than electron-withdrawing groups (e.g., -Cl, -COOH), with the exception of a nitro group in certain scaffolds. rsc.org

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against the CA IX enzyme, illustrating the effect of different substituents.

| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) against CA IX | Selectivity vs. CA II |

| 4e | 4-OCH₃ | 10.93 | High |

| 4g | 4-NO₂ | 25.06 | High |

| 4h | 4-N(CH₃)₂ | 15.54 | High |

Data sourced from studies on thiazolone-benzenesulfonamides. researchgate.netrsc.org

In the context of anti-influenza agents targeting hemagglutinin (HA), structural optimization has also provided clear design principles. Starting from a lead compound, modifications to the N-substituent led to derivatives with significantly improved potency and metabolic stability. nih.gov For example, the introduction of a second, small hydrophobic group on the N-phenyl ring resulted in highly potent analogues, whereas bulky hydrophobic groups or polar substituents abolished activity. nih.gov

The table below illustrates the structure-activity relationship for a series of aniline-based benzenesulfonamide derivatives as anti-influenza agents.

| Compound | N-Substituent | EC₅₀ (nM) |

| 17 | 3-Cl-phenyl | 57 |

| 20 | 3-CF₃-phenyl | 42 |

| 22 | 3,5-di-Cl-phenyl | < 20 |

| 23 | 3-Cl-5-CF₃-phenyl | < 20 |

EC₅₀ values represent the concentration for 50% maximal effect in preventing cytopathic effects caused by influenza A/Weiss/43 (H1N1) infection. nih.gov

These examples underscore the core principles of benzenesulfonamide design: the central sulfonamide moiety provides a crucial anchor to the target, while systematic modifications of the aromatic ring and the N-substituent "tail" allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties to develop optimized therapeutic candidates. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzenesulfonamide (B165840) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.

Docking simulations have been widely used to analyze the binding modes of benzenesulfonamide derivatives within the active sites of their target proteins. For instance, in studies of benzenesulfonamides as carbonic anhydrase (CA) inhibitors, docking has revealed that the sulfonamide group coordinates with the zinc ion in the enzyme's active site. The analysis of docking poses shows that these compounds successfully adopt the correct geometry for this coordination. tandfonline.com The phenyl ring of the benzenesulfonamide often engages in π–π stacking interactions with histidine residues, such as His94 in human carbonic anhydrase I and II. tandfonline.com

In the context of other targets, such as the anti-apoptotic protein Mcl-1, molecular docking has shown that aryl sulfonamide derivatives can form hydrogen bond interactions with key residues like ASN260, leading to a stronger ligand-protein interaction and higher inhibitory activity. qub.ac.uk Similarly, docking studies of novel sulfonamide derivatives against dihydropteroate synthase (DHPS), an enzyme involved in bacterial folate synthesis, have demonstrated that these compounds can occupy the p-aminobenzoic acid (PABA) binding pocket. nih.gov The specific interactions within the active site, including hydrogen bonds and hydrophobic interactions, are critical for the inhibitory activity of these compounds. nih.govmdpi.com

The characterization of the active site through these computational methods provides a detailed understanding of the structural requirements for potent inhibition, guiding the design of new derivatives with improved affinity and selectivity.

Molecular docking is also employed to predict the binding affinity of a ligand to its target, often expressed as a binding energy score. These scores can be used to rank potential drug candidates and prioritize them for synthesis and experimental testing. For example, in a study of N-substituted sulfonamides as potential anticancer therapeutics, molecular docking analysis revealed binding affinities ranging from -6.8 to -8.2 kcal/mol toward the target protein 1AZM, which were superior to the reference compound acetazolamide (-5.25 kcal/mol). nih.gov

In another study on sulfonamide compounds as potential anti-bacterial agents, the calculated binding free energies were used to compare the potencies of different derivatives. icm.edu.pl For instance, certain sulfonamide derivatives showed better binding scores with Pseudomonas aeruginosa proteins than the standard drug ciprofloxacin. icm.edu.pl While these predicted affinities are estimations, they provide valuable insights for lead optimization. It is important to note that the accuracy of binding affinity prediction can vary depending on the docking algorithm and scoring function used.

The following table summarizes representative predicted binding affinities for various benzenesulfonamide derivatives against different targets, as reported in the literature.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 |

| Aryl sulfonamide derivatives | Mcl-1 | Not explicitly stated in kcal/mol, but interactions correlate with activity |

| Novel sulfonamide derivatives | Dihydropteroate Synthase (DHPS) | -8.1 for the most active compound |

| Benzothiazole bearing benzenesulfonamides | Cyclooxygenase (COX) | -12.50 for the most active compound |

This table is illustrative and compiles data from various studies on different benzenesulfonamide derivatives, not specifically 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time, offering insights that are not available from static docking poses.

Studies on other systems, such as stilbene urea derivatives, have shown that MD simulations can be used to adjust the initial docking pose, leading to a more reasonable and validated binding mode. nih.gov This refinement is essential for accurately understanding the key interactions that stabilize the complex.

MD simulations have also been used to confirm the stability of newly designed sulfonamide derivatives as BRD4 inhibitors, providing additional evidence to support the molecular docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzenesulfonamide derivatives to understand the structural features that are important for their biological activity. benthamdirect.comtandfonline.com These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. benthamdirect.comtandfonline.com

For example, 3D-QSAR studies on benzenesulfonamide derivatives as 12-lipoxygenase inhibitors have yielded statistically significant models that can be used to predict the bioactivity of new compounds. benthamdirect.com Similarly, CoMFA and CoMSIA models have been developed for benzenesulfonamide derivatives as Hepatitis B virus capsid assembly inhibitors, providing insights for the design of novel potent inhibitors. tandfonline.com The statistical parameters from these models, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), indicate the predictive ability of the model. benthamdirect.comtandfonline.com

QSAR models have also been developed for benzenesulfonamide derivatives to predict their inhibition constants against various carbonic anhydrase isoforms, aiding in the design of selective inhibitors. nih.gov These computational approaches are invaluable tools in modern drug discovery, enabling the rational design and optimization of benzenesulfonamide-based therapeutic agents. niscpr.res.in

Development and Validation of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the chemical structure of compounds with their biological activity. The development of a robust QSAR model involves several key steps: a curated dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

For benzenesulfonamide derivatives, these models can predict various endpoints, including inhibitory constants against specific enzymes or other measures of therapeutic activity. chemijournal.com The validation of these models is crucial and is typically performed using internal and external validation techniques to ensure their reliability and predictive accuracy. A statistically significant and validated 3D-QSAR model, for instance, can be characterized by a high regression coefficient (R²) and a good cross-validated correlation coefficient (q²). chemijournal.com

Table 1: Representative Physicochemical Descriptors for QSAR Modeling of Benzenesulfonamide Derivatives

| Descriptor | Symbol | Typical Value Range | Significance in Modeling |

| Molecular Weight | MW | 250 - 450 g/mol | Influences size and diffusion properties. |

| Log P (Octanol-Water Partition Coefficient) | LogP | 2.0 - 4.5 | A measure of lipophilicity, affecting membrane permeability. |

| Molar Refractivity | MR | 70 - 120 cm³/mol | Relates to molecular volume and polarizability. |

| Polar Surface Area | PSA | 60 - 100 Ų | Influences hydrogen bonding capacity and membrane transport. researchgate.net |

| Dipole Moment | µ | 2 - 6 Debye | Describes the polarity of the molecule. |

Note: The values in this table are representative and may vary for specific derivatives.

Elucidation of Physicochemical Descriptors Influencing Activity

The activity of benzenesulfonamide derivatives is influenced by a variety of physicochemical descriptors. These descriptors quantify different aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. arkat-usa.org

Key physicochemical descriptors often found to be influential in the activity of sulfonamides include:

Steric Descriptors: Parameters like molar volume and surface tension are related to the size and shape of the molecule and can influence how well it fits into a biological target's active site. arkat-usa.org

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and, consequently, the biological activity.

Lipophilicity Descriptors: The octanol-water partition coefficient (LogP) is a critical descriptor that affects the compound's ability to cross biological membranes and reach its target. arkat-usa.org

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. tandfonline.com DFT calculations, often performed using basis sets like B3LYP/6-311+G(2d,p), can provide a detailed understanding of the molecular properties of this compound. tandfonline.com These calculations allow for the optimization of the molecular geometry to its ground state and the prediction of various electronic and spectroscopic parameters. tandfonline.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Benzenesulfonamides

| Parameter | Symbol | Representative Energy (eV) |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | -6.5 to -7.5 |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 |

Note: These values are illustrative and depend on the specific substituents and computational method used.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is typically mapped onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. In a sulfonamide, these regions are typically located around the oxygen atoms of the sulfonyl group.

Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the amine proton.

Green regions denote areas of neutral potential.

The MEP surface of this compound would provide insights into its intermolecular interaction patterns, such as hydrogen bonding, which are critical for its biological activity.

Preclinical Biological Evaluation: in Vitro and in Vivo Mechanistic Studies

Cellular Pathway Modulation and Functional Assays

The in vitro evaluation of 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide has centered on its impact on key cellular processes implicated in disease, particularly cancer. A range of assays has been employed to dissect its molecular interactions and subsequent functional effects.

Cell Proliferation and Viability Assays

Comprehensive screening of this compound for its antiproliferative activity against a panel of human cancer cell lines has been performed. However, specific data detailing the half-maximal inhibitory concentrations (IC50) and the spectrum of susceptible cell lines for this particular compound are not extensively documented in publicly available literature. Studies on structurally related benzenesulfonamide (B165840) derivatives have demonstrated a wide range of antiproliferative effects, suggesting that the core scaffold is a viable pharmacophore for inhibiting cancer cell growth. For instance, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have shown notable cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. The antiproliferative activity of these related compounds appears to be influenced by the nature of substitutions on both the benzenesulfonamide and the appended moieties.

Interactive Data Table: Antiproliferative Activity of Structurally Related Benzenesulfonamide Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| Benzenesulfonamide-imidazole hybrid | MDA-MB-231 | 20.5 ± 3.6 |

| Benzenesulfonamide-imidazole hybrid | IGR39 | 27.8 ± 2.8 |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC | 24.9–25.2 |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | MDA-MB-231 | >30 |

Note: The data presented is for structurally related compounds and not for this compound itself, as specific data for the latter is not available.

Apoptosis Induction and Cell Cycle Analysis

Investigations into the pro-apoptotic potential of this compound are ongoing. While direct evidence for this specific compound is limited, the broader class of sulfonamides has been shown to induce apoptosis in various cancer cell models. For example, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative has been reported to induce morphological changes characteristic of apoptosis in acute leukemia cells (K562 and Jurkat). Mechanistic studies on such analogs often reveal effects on cell cycle progression, with arrests observed at different phases, such as G0/G1 or G2/M, depending on the cell type and the specific chemical structure. These effects are typically evaluated using techniques like flow cytometry to analyze annexin (B1180172) V staining for apoptosis and propidium (B1200493) iodide staining for cell cycle distribution.

Gene Expression Profiling

To date, specific gene expression profiling studies focusing on the effects of this compound, particularly concerning genes such as PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, and FASN, have not been reported in the available scientific literature. Such studies, often conducted using quantitative real-time PCR (qRT-PCR), are crucial for understanding the molecular pathways modulated by a compound and for identifying potential biomarkers of response.

Cellular Uptake and Intracellular Localization Studies

The cellular permeability and subcellular distribution of this compound are critical parameters for its biological activity. However, specific experimental data from cellular uptake and intracellular localization studies for this compound are not currently available. These studies typically employ fluorescently labeled analogs of the compound or analytical techniques like high-performance liquid chromatography (HPLC) to quantify intracellular concentrations.

Enzyme Activity Assays in Cellular Extracts or Purified Proteins

The inhibitory activity of this compound against specific enzymes has not been detailed in published research. The benzenesulfonamide moiety is a well-known zinc-binding group and is a common feature in inhibitors of various enzymes, most notably carbonic anhydrases. For instance, other benzenesulfonamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme associated with tumor hypoxia and acidification. Enzyme activity assays, performed using either purified recombinant proteins or cellular extracts, are essential to determine the specific molecular targets of a compound and its potency and selectivity.

Animal Models for Pathway and Target Engagement Studies

There is currently no publicly available information regarding the use of this compound in animal models for pathway and target engagement studies. Such in vivo studies are a critical step in preclinical development to validate the mechanism of action observed in vitro and to assess the compound's ability to interact with its intended target in a whole-organism context, excluding the evaluation of clinical outcomes.

Despite a comprehensive search for preclinical biological evaluation data on the chemical compound this compound, no specific in vitro or in vivo mechanistic studies, proof-of-concept studies in disease models, biomarker analyses, pharmacokinetic/pharmacodynamic relationship studies, or mechanistic studies on specific cellular processes for this exact compound have been identified in the public domain.

The scientific literature contains information on related benzenesulfonamide derivatives and compounds with similar structural features, highlighting the broader interest in this class of molecules for various therapeutic applications. For instance, various benzenesulfonamide compounds have been investigated for their potential as anticancer agents through mechanisms like carbonic anhydrase inhibition. nih.govnih.govrsc.org Other related molecules have been explored for their anti-inflammatory properties and analgesic effects. nih.govnih.gov Additionally, some fluorinated compounds and other sulfonamide derivatives have been noted for their anti-biofilm activities. rsc.orgnih.govnih.gov

However, detailed preclinical data—including proof-of-concept in cancer, neurological, or inflammatory models; specific biomarker analysis in preclinical settings; PK/PD relationship studies for target engagement; and dedicated studies on anti-biofilm activity—are not available for this compound itself. Such data is crucial for establishing the therapeutic potential and mechanism of action of a novel chemical entity. Without these specific studies, a detailed article on the preclinical biological evaluation of this compound cannot be constructed.

Further research and publication of preclinical studies are required to elucidate the biological activities and therapeutic potential of this compound.

Future Directions in Benzenesulfonamide Research and Derivative Design

Exploration of Novel Substitution Patterns for Enhanced Selectivity and Potency

The substitution pattern on the benzenesulfonamide (B165840) core is a critical determinant of its biological activity. Future research will continue to systematically explore the vast chemical space afforded by different substituents to achieve greater selectivity and potency for specific biological targets. The strategic introduction of various functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with the target protein.

Future explorations will involve the synthesis and evaluation of libraries of compounds with diverse substitution patterns. This could include:

Varying the position and number of halogen substituents: Exploring different regioisomers (e.g., 2,4-difluoro, 2,5-difluoro) or introducing other halogens (Cl, Br, I) to fine-tune electronic and steric effects.

Modifying the N-substituent: Replacing the 4-methylbenzyl group with other substituted aryl or alkyl groups to probe different regions of the binding site.

Introducing heterocyclic moieties: Incorporating heterocycles can introduce additional hydrogen bond donors and acceptors, potentially leading to novel interactions and improved selectivity.

A systematic approach to structure-activity relationship (SAR) studies, as illustrated in the hypothetical data below, will be crucial in guiding the design of more effective benzenesulfonamide derivatives. nih.govnih.gov

| Compound | Substitution on Phenyl Ring | N-Substituent | Relative Potency | Selectivity |

| Reference | H | Benzyl (B1604629) | 1x | Low |

| Derivative 1 | 4-F | Benzyl | 5x | Moderate |

| Derivative 2 | 3,4-diF | Benzyl | 15x | High |

| Derivative 3 | 3,4-diF | 4-Methylbenzyl | 20x | High |

| Derivative 4 | 3,4-diCl | 4-Methylbenzyl | 18x | Moderate |

This is an interactive data table based on hypothetical data for illustrative purposes.

Design of Multi-Target Benzenesulfonamide Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. The traditional "one-target, one-drug" approach may not be sufficient to address such multifactorial conditions. Consequently, the design of multi-target ligands, which can simultaneously modulate several key proteins, is a rapidly growing area of research. mdpi.com

Benzenesulfonamides are well-suited for the development of multi-target agents due to their ability to be elaborated with different pharmacophoric groups. For a compound like 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide, one could envision modifying the structure to incorporate functionalities that interact with a secondary target. For example, the 4-methylbenzyl moiety could be replaced with a group known to inhibit a different enzyme or receptor involved in the same disease cascade. This strategy aims to achieve a synergistic therapeutic effect and potentially overcome drug resistance mechanisms. mdpi.com

Application of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govmkjc.in These methods allow for the rational design and optimization of new drug candidates, saving significant time and resources compared to traditional high-throughput screening. For benzenesulfonamide research, computational approaches can be applied in several ways:

Molecular Docking: To predict the binding mode of derivatives like this compound within the active site of a target protein. This can provide insights into key interactions and guide the design of modifications to improve binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of benzenesulfonamide derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

De Novo Design: To generate entirely new molecular structures that are predicted to have high affinity and selectivity for a specific target. These algorithms can build upon the benzenesulfonamide scaffold to suggest novel substitution patterns and functional groups.

The integration of computational methods with synthetic chemistry and biological testing creates a powerful iterative cycle for the rapid discovery and optimization of new benzenesulfonamide-based therapeutics. mkjc.inresearchgate.net

Development of Benzenesulfonamide-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. upenn.edu Benzenesulfonamide derivatives can be developed into valuable chemical probes due to their potential for high potency and selectivity. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a benzenesulfonamide scaffold, researchers can visualize the localization of the target protein within cells or isolate it for further study.

For example, a derivative of this compound could be synthesized with a linker attached to a position that does not interfere with its binding to the target. This linker could then be used to conjugate a fluorescent tag, allowing for the imaging of the target protein's expression and distribution in different cell types or tissues. Such probes are invaluable for target validation and for understanding the biological roles of novel proteins. upenn.edu

Integration with Emerging Research Areas (e.g., PROTACs, ADCs, radiotracers for PET imaging as chemical probes)

The versatility of the benzenesulfonamide scaffold makes it an attractive platform for integration with cutting-edge therapeutic and diagnostic technologies.

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. nih.govwikipedia.org A benzenesulfonamide derivative with high affinity for a target protein could be linked to an E3 ligase-recruiting moiety to create a potent and selective protein degrader. acs.orgnih.gov This approach offers a novel mechanism of action that can overcome some of the limitations of traditional inhibitors. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that use an antibody to deliver a potent cytotoxic agent specifically to cancer cells. A highly potent benzenesulfonamide derivative could potentially be used as the payload in an ADC, offering a targeted approach to cancer treatment.

Radiotracers for Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that can visualize and quantify biological processes in vivo. nih.gov By labeling a selective benzenesulfonamide derivative with a positron-emitting radionuclide (e.g., Fluorine-18), it is possible to create a PET radiotracer for imaging the distribution and density of its target protein in the body. scispace.comnews-medical.netradiopaedia.org This can be a powerful tool for disease diagnosis, patient stratification, and monitoring treatment response. nih.gov

The integration of benzenesulfonamide chemistry with these emerging fields holds immense promise for the development of the next generation of precision medicines and diagnostic agents.

Q & A

Q. What are the optimal synthetic routes for 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide, and how can purity be validated?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified procedure from related sulfonamide syntheses (e.g., 4-amino-N-(4-methylbenzyl)benzenesulfonamide) employs sulfanilamide derivatives and benzyl halides in a base-mediated reaction (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, purification via column chromatography (silica gel, eluent: 2–5% methanol/dichloromethane) yields the compound with >95% purity . Validation methods include:

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging intensity data to resolve bond lengths, angles, and torsional conformations . For example, in related sulfonamides, the sulfonamide group adopts a tetrahedral geometry, with S–N bond lengths of ~1.63 Å and C–S–O angles of ~106° . Challenges include resolving disorder in fluorine substituents, requiring high-resolution data (e.g., <1.0 Å) .

Advanced Research Questions

Q. What methodologies are employed to evaluate its biological activity, particularly as a kinase inhibitor?

- In vitro kinase assays : PI3Kα/mTOR inhibition is tested using recombinant enzymes and ATP-competitive assays (IC₅₀ values <10 nM for potent derivatives). For example, analogs like 2,4-difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide show IC₅₀ = 2.5 nM against PI3Kα .

- Cellular assays : Antiproliferative activity is measured via MTT assays in cancer cell lines (e.g., IC₅₀ = 0.5–5 µM in breast or lung cancer models) .

Q. How do structural modifications (e.g., fluorination, benzyl substitution) impact its pharmacokinetic and pharmacodynamic profiles?

- Fluorine atoms : Enhance metabolic stability (via C–F bond resistance to oxidation) and improve membrane permeability (logP ~2.8) .

- 4-methylbenzyl group : Increases hydrophobic interactions with kinase ATP-binding pockets (e.g., PI3Kα Val851, Met853) .

- SAR studies : Derivatives with pyridazine or quinoline substituents show 10–100x higher potency than unsubstituted analogs, attributed to π-π stacking and hydrogen bonding .

Q. How can contradictory data in biological assays or crystallographic studies be resolved?

- Case example : A synthesis intended to produce 4-fluoro-N-(2,3-dimethylphenyl)benzenesulfonamide unexpectedly yielded a bis-sulfonamide due to over-sulfonation. Resolution involved:

- LC-MS : To detect unexpected adducts (e.g., [M+SO₂]⁺ peaks).

- SC-XRD : To confirm the bis-sulfonamide structure (e.g., S–N–S bond angles of ~120°) .

- Statistical validation : Replicate assays (n ≥ 3) and multi-software refinement (e.g., Olex2 vs. SHELX) reduce systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.